(2S,4S)-1-((S)-2-(1-cyanocyclopropanecarboxamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4S)-1-((S)-2-(1-cyanocyclopropanecarboxamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C27H33N5O4S and its molecular weight is 523.65. The purity is usually 95%.
BenchChem offers high-quality (2S,4S)-1-((S)-2-(1-cyanocyclopropanecarboxamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,4S)-1-((S)-2-(1-cyanocyclopropanecarboxamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Alzheimer's Disease Research
The compound has been explored in the context of Alzheimer's disease, particularly in the development of amyloid imaging ligands. These ligands, including structures similar to the compound , have shown promise in measuring amyloid in vivo in the brains of patients with Alzheimer's disease. The application of PET amyloid imaging techniques, leveraging compounds like this, represents a breakthrough in understanding the pathophysiological mechanisms and time course of amyloid deposits in the brain, enabling early detection of Alzheimer's disease. Such advancements are critical in evaluating new anti-amyloid therapies (Nordberg, 2007).
2. Central Nervous System (CNS) Drug Synthesis
The compound's structure is indicative of its potential in the synthesis of novel CNS acting drugs. Research has identified functional chemical groups, including structures similar to this compound, that may serve as lead molecules for the synthesis of compounds with CNS activity. This area of research is critical considering the increasing prevalence of CNS disorders and the adverse effects associated with many current CNS drugs (Saganuwan, 2017).
3. Role in Antitubercular Activity
Compounds with similar structures have been evaluated for their anti-tubercular activity against various mycobacteria, including M. tuberculosis and M. avium. The search for new leads for anti-TB compounds is vital given the prevalence of tuberculosis and the emergence of drug-resistant strains. The chemical structure under discussion holds promise in this domain, potentially contributing to the development of more effective anti-tuberculosis therapies (Asif, 2014).
4. Exploration in Heterocyclic Chemistry
The intricate structure of the compound suggests its potential utility in heterocyclic chemistry, an area fundamental to the pharmaceutical industry. Heterocyclic compounds play a crucial role in the development of new medications, and the compound's structure may be instrumental in synthesizing new heterocyclic compounds with various biological applications (Yoda, 2020).
Mechanism of Action
Target of Action
The primary target of cis VH 298 is the Von Hippel-Lindau (VHL) protein . VHL is a component of the E3 ubiquitin ligase complex that plays a crucial role in cellular oxygen sensing by targeting hypoxia-inducible factors (HIFs) for degradation .
Mode of Action
cis VH 298 is a potent inhibitor of the VHL:HIF-α interaction . It binds tightly to VHL with a Kd value of 80-90 nM , blocking the interaction between VHL and HIF-α . This inhibition leads to the stabilization of hydroxylated HIF-α and the induction of HIF-dependent transcription .
Biochemical Pathways
The inhibition of the VHL:HIF-α interaction by cis VH 298 affects the hypoxia-inducible factor (HIF) pathway . Under normoxic conditions, HIF-α is hydroxylated, recognized by VHL, and subsequently degraded. When the vhl:hif-α interaction is inhibited, hydroxylated hif-α accumulates in the cell . This accumulation leads to the transcription of HIF target genes, which are involved in various processes such as angiogenesis, erythropoiesis, and cell survival .
Pharmacokinetics
It is noted that the compound is cell-permeable , suggesting it can readily cross cell membranes and reach its intracellular target, VHL
Result of Action
The result of cis VH 298 action is the initiation of the hypoxic response in cells . By inhibiting the VHL:HIF-α interaction, cis VH 298 leads to the accumulation of hydroxylated HIF-α . This accumulation results in the upregulation of mRNA and protein levels of HIF target genes , which can influence various cellular processes, including cell survival, angiogenesis, and erythropoiesis .
properties
IUPAC Name |
(2S,4S)-1-[(2S)-2-[(1-cyanocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N5O4S/c1-16-21(37-15-30-16)18-7-5-17(6-8-18)12-29-23(34)20-11-19(33)13-32(20)24(35)22(26(2,3)4)31-25(36)27(14-28)9-10-27/h5-8,15,19-20,22,33H,9-13H2,1-4H3,(H,29,34)(H,31,36)/t19-,20-,22+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDVQUNZCNAMROD-JAXLGGSGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C4(CC4)C#N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)C4(CC4)C#N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.